molecular formula C9H15NO4 B13990329 1-(Nitromethyl)cyclohexyl acetate CAS No. 3164-74-7

1-(Nitromethyl)cyclohexyl acetate

Cat. No.: B13990329
CAS No.: 3164-74-7
M. Wt: 201.22 g/mol
InChI Key: ZPHMHWZOMBHXDM-UHFFFAOYSA-N
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Description

1-(Nitromethyl)cyclohexyl acetate is an organic compound characterized by a cyclohexane ring substituted with a nitromethyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Nitromethyl)cyclohexyl acetate can be synthesized through a multi-step process involving the nitration of cyclohexane derivatives followed by esterification. One common method involves the nitration of cyclohexane to form nitrocyclohexane, which is then reacted with formaldehyde to produce 1-(Nitromethyl)cyclohexane. This intermediate is subsequently esterified with acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(Nitromethyl)cyclohexyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Lithium aluminium hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Scientific Research Applications

1-(Nitromethyl)cyclohexyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Nitromethyl)cyclohexyl acetate involves its reactivity due to the presence of the nitro and acetate groups. The nitro group can participate in redox reactions, while the acetate group can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the nitro group, which activates the cyclohexane ring towards various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Nitromethyl)cyclopentyl acetate
  • 1-(Nitromethyl)cycloheptyl acetate
  • 1-(Nitromethyl)cyclooctyl acetate

Comparison

1-(Nitromethyl)cyclohexyl acetate is unique due to its six-membered cyclohexane ring, which provides a balance between ring strain and stability. This makes it more stable than smaller rings like cyclopentane and more reactive than larger rings like cyclooctane. Additionally, the presence of both nitro and acetate groups offers a versatile platform for various chemical reactions .

Properties

IUPAC Name

[1-(nitromethyl)cyclohexyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-8(11)14-9(7-10(12)13)5-3-2-4-6-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHMHWZOMBHXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCCCC1)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303715
Record name 1-(nitromethyl)cyclohexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3164-74-7
Record name NSC160500
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(nitromethyl)cyclohexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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